molecular formula C13H20N2 B2717463 5-Methyl-2-(3-methyl-1-piperidinyl)aniline CAS No. 946684-73-7

5-Methyl-2-(3-methyl-1-piperidinyl)aniline

Cat. No.: B2717463
CAS No.: 946684-73-7
M. Wt: 204.317
InChI Key: SCFSIFALKXHKGZ-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-methyl-1-piperidinyl)aniline: is an organic compound with the molecular formula C13H20N2 It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 5-position and a 3-methyl-1-piperidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(3-methyl-1-piperidinyl)aniline typically involves the following steps:

    Nitration: The starting material, 5-methylaniline, undergoes nitration to introduce a nitro group at the 2-position.

    Reduction: The nitro group is then reduced to an amine group, forming 5-methyl-2-aminobenzene.

    Piperidinylation: The 2-aminobenzene derivative is then reacted with 3-methylpiperidine under suitable conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon for the reduction step.

    High-Pressure Reactions: Utilizing high-pressure reactors to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the aniline ring, potentially forming various reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine), sulfonyl chlorides.

Major Products:

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Reduced aniline derivatives.

    Substitution Products: Halogenated or sulfonated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Materials Science: It can be incorporated into polymers to modify their properties, such as conductivity and thermal stability.

Biology and Medicine:

    Biological Studies: Used in research to study the interactions of piperidine derivatives with biological targets.

Industry:

    Dyes and Pigments: The compound can be used as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-methyl-1-piperidinyl)aniline involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially modulating their activity. The aromatic ring can participate in π-π interactions, enhancing binding affinity to certain targets. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    5-Methyl-2-(1-piperidinyl)aniline: Similar structure but with a different substitution pattern on the piperidine ring.

    5-Methyl-2-(4-methyl-1-piperidinyl)aniline: Another isomer with the methyl group on the piperidine ring at a different position.

Uniqueness:

    Substitution Pattern: The specific substitution pattern of 5-Methyl-2-(3-methyl-1-piperidinyl)aniline provides unique chemical and physical properties, such as its reactivity and binding affinity.

    Applications: Its unique structure makes it suitable for specific applications in catalysis, materials science, and pharmaceuticals, where other similar compounds may not be as effective.

Properties

IUPAC Name

5-methyl-2-(3-methylpiperidin-1-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-10-5-6-13(12(14)8-10)15-7-3-4-11(2)9-15/h5-6,8,11H,3-4,7,9,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFSIFALKXHKGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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